

Application Note: Quantification of Hydroxy Itraconazole in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *rel-Hydroxy Itraconazole*

Cat. No.: B15622575

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Abstract

This application note describes a sensitive and robust method for the quantification of hydroxy itraconazole, the major active metabolite of the antifungal agent itraconazole, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol details a straightforward sample preparation procedure, optimized chromatographic separation, and specific mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of hydroxy itraconazole for pharmacokinetic studies, therapeutic drug monitoring research, and other clinical research applications.

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of various fungal infections.[1][2] Following administration, itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form hydroxy itraconazole (OH-ITZ).[3][4] This major metabolite exhibits antifungal activity comparable to the parent drug and circulates in plasma at concentrations often twice as high as itraconazole at steady state.[3][4] Therefore, the accurate quantification of hydroxy itraconazole is crucial for understanding the overall therapeutic effect and pharmacokinetic profile of itraconazole.

LC-MS/MS has become the preferred analytical technique for the quantification of drugs and their metabolites in biological matrices due to its high selectivity, sensitivity, and speed.^{[5][6]} This application note provides a detailed protocol for the reliable determination of hydroxy itraconazole in human plasma.

Experimental

Materials and Reagents

- Hydroxy Itraconazole analytical standard
- Itraconazole-d5 or other suitable deuterated internal standard (IS)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid and ammonium acetate
- Human plasma (K2EDTA)

Equipment

- Liquid chromatograph (LC) system
- Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column (e.g., C18, 2.1 x 50 mm, 3.5 μ m)
- Microcentrifuge
- Automated liquid handler (optional)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting hydroxy itraconazole from plasma samples.^[7]

- To 100 μ L of human plasma sample, add 50 μ L of internal standard solution (e.g., 100 ng/mL Itraconazole-d5 in methanol).

- Add 400 μ L of acetonitrile containing 0.5% formic acid to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 3500 rpm for 5 minutes.
- Transfer the supernatant to a clean collection plate or vial.
- Evaporate the supernatant to dryness under a stream of nitrogen at approximately 45°C.
- Reconstitute the dried residue in 100 μ L of a suitable mobile phase mixture (e.g., 40:60 acetonitrile:water).
- Vortex briefly and inject into the LC-MS/MS system.

Liquid Chromatography

- Column: Agilent Zorbax SB-C18, 2.1×50mm, 3.5 μ m[7]
- Mobile Phase A: 10 mM ammonium formate in water with 1% formic acid[7]
- Mobile Phase B: 0.1% formic acid in acetonitrile[7]
- Flow Rate: 0.500 mL/min[7]
- Column Temperature: 40°C[7]
- Injection Volume: 2-25 μ L[5][7]
- Gradient Program:
 - Start at 40% B, hold for 0.5 minutes.
 - Ramp to 95% B over 2.5 minutes.
 - Hold at 95% B for 0.5 minutes.
 - Return to 40% B for re-equilibration.[7]

Mass Spectrometry

- Ionization Mode: Positive Electrospray Ionization (ESI)[5]
- Multiple Reaction Monitoring (MRM) Transitions:
 - Hydroxy Itraconazole: m/z 721.4 \rightarrow 408.4[8]
 - Itraconazole (for context): m/z 705.4 \rightarrow 392.5[5]
 - Internal Standard (Itraconazole-d5): m/z 710.4 \rightarrow 397.35[8]
- Key MS Parameters (example):
 - Capillary Voltage: 3.5 kV[7]
 - Desolvation Temperature: 500°C[7]
 - Source Temperature: 150°C[7]
 - Collision Gas: Argon

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the LC-MS/MS analysis of hydroxy itraconazole.

Parameter	Hydroxy Itraconazole	Reference
Linearity Range	0.946 - 224.908 ng/mL	[5]
1 - 250 ng/mL	[7]	
1.000 - 597.920 ng/mL	[1]	
Lower Limit of Quantification (LLOQ)	0.946 ng/mL	
1 ng/mL	[7]	
1.00 ng/mL	[1][9]	
Intra-day Precision (%RSD)	≤15%	
Inter-day Precision (%RSD)	≤15%	[5]
Accuracy	92.6% to 109%	[10]
Recovery	53.73%	[5]
100.021%	[1]	

Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

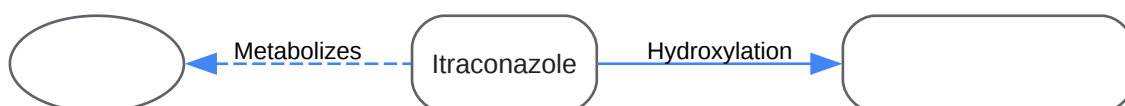
For cleaner extracts, particularly for complex studies, solid-phase extraction can be employed.

- Sample Pre-treatment: To 300 µL of plasma, add 50 µL of the internal standard working solution. Then add 50 µL of 50% orthophosphoric acid solution and vortex.[5]
- Cartridge Conditioning: Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.[5]
- Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of HPLC-grade water.[5]

- Elution: Elute the analytes from the cartridge with two 1 mL aliquots of methanol.[5]
- Evaporation and Reconstitution: Evaporate the eluent to dryness under nitrogen at 50°C. Reconstitute the residue in 300 µL of the mobile phase.[5]

Visualizations

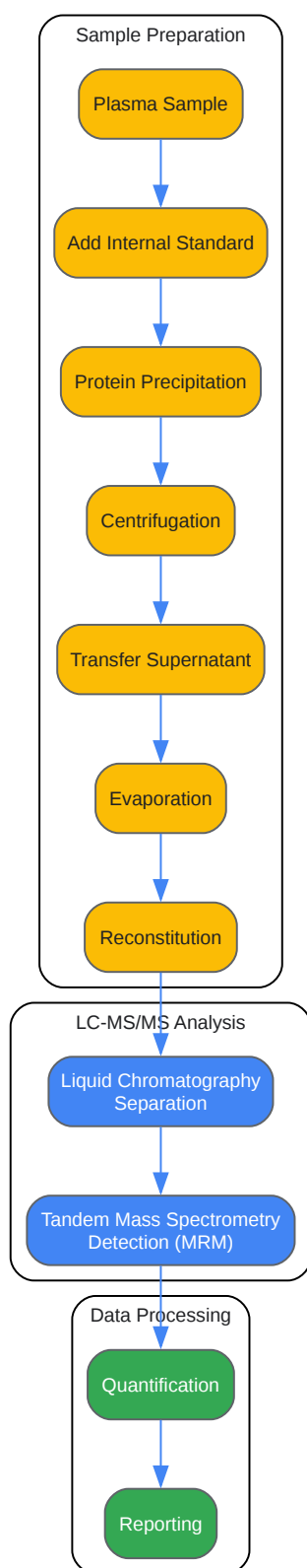
Metabolic Pathway of Itraconazole



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Caption: Metabolic conversion of Itraconazole to Hydroxy Itraconazole.

Experimental Workflow for LC-MS/MS Quantification



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Caption: Workflow for Hydroxy Itraconazole quantification.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of hydroxy itraconazole in human plasma. The protocol, including a simple protein precipitation step, allows for high-throughput analysis, making it well-suited for pharmacokinetic and other research studies in the drug development process. The provided performance characteristics demonstrate the robustness and accuracy of the method.

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- To cite this document: BenchChem. [Application Note: Quantification of Hydroxy Itraconazole in Human Plasma by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622575#lc-ms-ms-quantification-of-hydroxy-itraconazole]

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